molecular formula C13H18ClNO2S B1469456 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1135000-80-4

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1469456
CAS No.: 1135000-80-4
M. Wt: 287.81 g/mol
InChI Key: JNSOFXATMCFVBK-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound’s structure features a phenylsulfonyl group attached to an 8-azabicyclo[3.2.1]octane ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . The phenylsulfonyl group is then introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the bicyclic ring system or the sulfonyl group, leading to different products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the nitrogen atom in the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the bicyclic ring can produce various reduced bicyclic compounds.

Scientific Research Applications

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The bicyclic ring system provides structural rigidity, which can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
  • 3-Azabicyclo[3.2.1]octane hydrochloride

Uniqueness

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride stands out due to the presence of the phenylsulfonyl group, which imparts unique chemical properties and reactivity. This differentiates it from other bicyclic compounds that lack this functional group. Its specific structure and functional groups make it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S.ClH/c15-17(16,12-4-2-1-3-5-12)13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSOFXATMCFVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a methanol (5 mL) solution of tert-butyl 3-phenylsulfonyl-8-azabicyclo[3.2.1]octane-8-carboxylate (174 mg) was added a 4N-hydrogen chloride methanol solution, and the mixture was stirred at 60° C. for 3 hours. The solvent was distilled off under reduced pressure, and the resulting solid was washed with diethyl ether to give a crude product of the title compound as a colorless solid (141 mg).
Name
tert-butyl 3-phenylsulfonyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

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